molecular formula C22H16N2O4 B14343395 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-triphenyl- CAS No. 103929-61-9

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-triphenyl-

Cat. No.: B14343395
CAS No.: 103929-61-9
M. Wt: 372.4 g/mol
InChI Key: AAQUSUQNRQDBRG-UHFFFAOYSA-N
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Description

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-triphenyl- is a complex organic compound that belongs to the class of pyrimidinetriones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-triphenyl- typically involves multi-step organic reactions. One common method might include the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-triphenyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can lead to the formation of hydroxylated or aminated derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-triphenyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through various pathways, such as inhibiting enzyme activity, modulating receptor function, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4,6(1H,3H,5H)-Pyrimidinetrione: A simpler analog without the hydroxy and triphenyl groups.

    5-Hydroxy-2,4,6(1H,3H,5H)-Pyrimidinetrione: Similar structure but lacks the triphenyl groups.

    1,3,5-Triphenyl-2,4,6(1H,3H,5H)-Pyrimidinetrione: Similar but without the hydroxy group.

Uniqueness

The presence of the hydroxy and triphenyl groups in 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-triphenyl- imparts unique chemical properties, such as increased stability, specific reactivity, and potential biological activity, distinguishing it from its simpler analogs.

Properties

CAS No.

103929-61-9

Molecular Formula

C22H16N2O4

Molecular Weight

372.4 g/mol

IUPAC Name

5-hydroxy-1,3,5-triphenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H16N2O4/c25-19-22(28,16-10-4-1-5-11-16)20(26)24(18-14-8-3-9-15-18)21(27)23(19)17-12-6-2-7-13-17/h1-15,28H

InChI Key

AAQUSUQNRQDBRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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